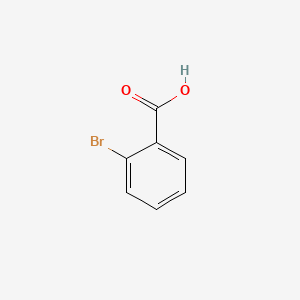

2-Bromobenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMNWGCKISMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038690 | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000827 [mmHg] | |

| Record name | o-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-65-3, 25638-04-4 | |

| Record name | 2-Bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ789TZS4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Bromobenzoic Acid from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromobenzoic acid from anthranilic acid, primarily through the Sandmeyer reaction. This transformation is a cornerstone in organic synthesis, providing a reliable method for the introduction of a bromine atom onto the aromatic ring of benzoic acid, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This document provides detailed experimental protocols, quantitative data, and a process workflow to ensure reproducibility and a thorough understanding of the reaction.

Core Synthesis Pathway: The Sandmeyer Reaction

The most common and effective method for the synthesis of this compound from anthranilic acid is the Sandmeyer reaction.[1][2] This reaction proceeds in two main stages:

-

Diazotization: The primary amine group of anthranilic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[3][4] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]

-

Sandmeyer Reaction: The diazonium salt is then treated with a solution of cuprous bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, liberating nitrogen gas.[6]

A general overview of the reaction is presented below:

Caption: General scheme of the Sandmeyer reaction for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Anthranilic Acid (Molar Mass: 137.14 g/mol ) | See Protocol | |

| Sodium Nitrite (Molar Mass: 69.00 g/mol ) | See Protocol | |

| Copper(II) Sulfate (B86663) Pentahydrate (Molar Mass: 249.69 g/mol ) | See Protocol | |

| Sodium Bromide (Molar Mass: 102.89 g/mol ) | See Protocol | |

| Concentrated Sulfuric Acid | See Protocol | |

| Product: this compound | ||

| Molar Mass | 201.02 g/mol | [7] |

| Melting Point | 147-150 °C | [8] |

| Appearance | White to light yellow crystalline powder | [7] |

| Solubility | Slightly soluble in water, soluble in 95% ethanol | [7] |

| Yield | ||

| Reported Yield | 82% | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ) | 8.15 (dd, 1H), 7.70 (dd, 1H), 7.45 (dt, 1H), 7.30 (dt, 1H) | |

| ¹³C NMR (CDCl₃, δ) | 169.5, 134.8, 133.0, 132.5, 127.8, 122.0, 119.8 | |

| IR (KBr, cm⁻¹) | ~3000 (O-H), 1680 (C=O), 1580, 1470, 1430 (C=C), 1030 (C-Br) |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from anthranilic acid.

Preparation of Cuprous Bromide (in situ)

This protocol describes the in-situ preparation of the cuprous bromide catalyst from copper(II) sulfate.

Materials:

-

Crystallized copper(II) sulfate (CuSO₄·5H₂O): 35 g

-

Sodium bromide (NaBr): 100 g

-

Copper turnings: 30 g

-

Concentrated sulfuric acid (H₂SO₄): 33 g

-

Water: 300 ml

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser, combine 35 g of crystallized copper(II) sulfate, 100 g of sodium bromide, 30 g of copper turnings, and 300 ml of water.

-

Carefully add 33 g of concentrated sulfuric acid to the mixture.

-

Heat the mixture to boiling under reflux. Continue heating until the blue color of the solution is almost discharged, indicating the formation of cuprous bromide. The resulting solution is used directly in the next step.

Diazotization and Sandmeyer Reaction

Materials:

-

Anthranilic acid: 40 g

-

Sodium nitrite (NaNO₂): 21 g

-

Ice-water bath

-

Concentrated aqueous solution of sodium nitrite

Procedure:

-

To the freshly prepared cuprous bromide solution, add 40 g of anthranilic acid.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Slowly add a concentrated aqueous solution of 21 g of sodium nitrite. It is crucial to maintain the temperature of the reaction mixture below 5 °C during the addition of the nitrite solution.

-

After the complete addition of the sodium nitrite solution, allow the reaction mixture to stand overnight at room temperature.

Work-up and Purification

-

The precipitated crude this compound is collected by filtration.

-

Wash the collected solid with cold water.

-

For purification, the crude product can be recrystallized from water. This typically yields long, colorless needles.

-

Alternatively, the crude acid can be dissolved in a warm 2 N sodium hydroxide (B78521) solution, treated with activated carbon, filtered, cooled, and then acidified with concentrated hydrochloric acid to precipitate the purified this compound.[9] The resulting solid is collected by filtration and can be further recrystallized from aqueous methanol.[9]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Methods

While the Sandmeyer reaction is the most prevalent method, other approaches for the synthesis of this compound exist. One such method involves the direct bromination of benzoic acid. However, this method is often less selective and can lead to a mixture of ortho, meta, and para isomers, making the purification of the desired this compound challenging.

Another approach is the regioselective copper-catalyzed amination of bromobenzoic acids to produce N-aryl and N-alkyl anthranilic acid derivatives, which can be a reverse approach to the Sandmeyer reaction.[10]

Conclusion

The synthesis of this compound from anthranilic acid via the Sandmeyer reaction is a robust and well-established procedure. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for achieving a good yield and purity of the final product. The detailed protocols and data provided in this guide are intended to equip researchers and professionals with the necessary information to successfully perform this important transformation in a laboratory setting.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. texiumchem.com [texiumchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | 88-65-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzoic acid is a vital synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique structural features, namely the presence of both a carboxylic acid and a bromine atom on adjacent positions of a benzene (B151609) ring, impart a distinct reactivity profile that is leveraged in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols for property determination and key reactions, and graphical representations of its synthetic and reactive pathways.

Physical Properties

This compound is a beige to white crystalline solid at room temperature.[1] Its key physical properties are summarized in the tables below, providing a ready reference for laboratory applications.

General and Thermodynamic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂ | |

| Molecular Weight | 201.02 g/mol | [1] |

| Melting Point | 146-151 °C | [2][3] |

| Boiling Point | 296.4 °C at 760 mmHg | [3] |

| Flash Point | >100 °C | [3] |

| Vapor Pressure | >1 mmHg (20 °C) | [3][4] |

| pKa | 2.84 (at 25 °C) | [5][6] |

| Density | 1.930 g/mL | [2] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Slightly soluble (0.5 g/L at 20°C) | [5] |

| 95% Ethanol (B145695) | Soluble (100 mg/mL) | [4][5] |

| Ether | Soluble | [7] |

| Acetone | Soluble | [7] |

| Hot Water | Soluble | [7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR | 8.00 (m, 1H), 7.72 (m, 1H), 7.47–7.34 (m, 2H) in CDCl₃ | [8] |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxyl carbon. | [3] |

| IR (KBr disc) | Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C-Br, and aromatic C-H stretches. | [3] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 200 and a significant peak for the isotopic M+2 ion at m/z 202, characteristic of a bromine-containing compound. | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing carboxylic acid group and the bulky, electronegative bromine atom in the ortho position. This "ortho effect" leads to increased acidity compared to its meta and para isomers.[6] The molecule readily undergoes reactions at both the carboxylic acid and the carbon-bromine bond.

Acidity

With a pKa of 2.84, this compound is a considerably stronger acid than benzoic acid (pKa 4.2).[5][6] This is attributed to the steric hindrance caused by the ortho-bromine atom, which forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization and thereby increasing the acidity of the proton.[6]

Key Reactions

This compound is a versatile substrate for a variety of organic transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Esterification: The carboxylic acid group can be readily esterified under standard conditions (e.g., reaction with an alcohol in the presence of an acid catalyst).

-

Suzuki-Miyaura Coupling: The carbon-bromine bond serves as a handle for palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds. This is a cornerstone of modern drug discovery.

-

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-N, C-O, and C-S bonds at the site of the bromine atom. It is particularly useful for the synthesis of substituted anilines and diaryl ethers.

Experimental Protocols

Determination of Melting Point

This protocol describes the determination of the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of this compound (approx. 146-151 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For accuracy, repeat the determination with a fresh sample.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water (and a co-solvent like ethanol if needed for solubility)

-

pH meter with a combination electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/ethanol mixture) in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Fill a buret with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a large jump, indicating the equivalence point, and then continue for several more additions.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Synthesis of this compound from Anthranilic Acid

This protocol describes a Sandmeyer-type reaction to synthesize this compound.

Materials:

-

Anthranilic acid

-

Copper(II) sulfate (B86663) pentahydrate

-

Sodium bromide

-

Copper turnings

-

Concentrated sulfuric acid

-

Sodium nitrite (B80452)

-

Ice

-

Beakers, reflux condenser, dropping funnel, Buchner funnel

Procedure:

-

In a flask equipped with a reflux condenser, boil a mixture of 35 g of crystallized copper(II) sulfate, 100 g of sodium bromide, and 30 g of copper turnings with 300 mL of water and 33 g of concentrated sulfuric acid until the solution is nearly colorless.

-

Add 40 g of anthranilic acid to the mixture and cool the solution to 0 °C in an ice-water bath.

-

Slowly add a concentrated aqueous solution of 21 g of sodium nitrite through a dropping funnel, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with cold water.

-

Recrystallize the product from hot water to yield colorless needles. The expected melting point is 147-150 °C.

Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, water)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon).

-

Add the degassed solvent to the flask.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from anthranilic acid via a Sandmeyer reaction.

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Coupling Reaction Workflow

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

This compound is an irritant. It may cause eye, skin, and respiratory tract irritation.[9][10] It is harmful if swallowed.[9][10] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a fume hood.[11] In case of contact, flush the affected area with copious amounts of water.[11] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][11]

Applications in Drug Development

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[5] Its ability to participate in cross-coupling reactions makes it an invaluable precursor for creating the complex biaryl structures often found in modern drug candidates. It has been utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents, among others.[5] The reactivity of both the carboxylic acid and the bromine atom allows for sequential and diverse functionalization, enabling the construction of extensive compound libraries for drug discovery screening.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pure.rug.nl [pure.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.rsc.org [pubs.rsc.org]

2-bromobenzoic acid CAS number and molecular weight

An In-depth Technical Guide to 2-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Core Properties of this compound

This compound, also known as o-bromobenzoic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a carboxylic acid group on adjacent carbons of a benzene (B151609) ring, provides two reactive sites for a variety of chemical transformations.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 88-65-3 | [1] |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Appearance | White to beige crystalline powder | [1][3] |

| Melting Point | 147-150 °C | [1] |

| Boiling Point | 86 °C at 4-5 Torr | [1][4] |

| Water Solubility | 0.5 g/L at 20°C; slightly soluble | [1][3] |

| Solubility in Organics | Soluble in 95% ethanol (B145695) (100 mg/mL), ether, acetone, and hot water. | [1][3][4] |

| pKa | 2.84 at 25°C | [1] |

| Vapor Pressure | >1 mmHg at 20°C | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. A common and effective laboratory method is the Sandmeyer-type reaction starting from anthranilic acid.

Experimental Protocol 1: Synthesis from Anthranilic Acid

This protocol details the diazotization of anthranilic acid followed by a copper-catalyzed bromination.

Methodology:

-

Catalyst Preparation: A solution of 35 g of crystallized copper sulfate, 100 g of sodium bromide, and 30 g of copper turnings in 300 ml of water with 33 g of concentrated sulfuric acid is boiled under reflux until the solution is nearly colorless.

-

Diazotization: 40 g of anthranilic acid is added to the catalyst mixture, and the solution is cooled to 0°C using an ice-water bath. A concentrated aqueous solution of 21 g of sodium nitrite (B80452) is added slowly, ensuring the temperature does not rise above 5°C.

-

Reaction: The reaction mixture is allowed to stand overnight at room temperature.

-

Work-up and Purification: The precipitated this compound is collected by filtration, washed with cold water, and then recrystallized from water. This process yields long, colorless needles with a melting point of 147-150°C.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block for synthesizing various nitrogen heterocycles and is a common starting material for cross-coupling reactions, which are fundamental in modern medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds, which are prevalent in pharmaceuticals.[5]

Experimental Protocol 2: Suzuki Coupling for Biaryl Synthesis

This protocol outlines the synthesis of 2-(2,5-dimethylphenyl)benzoic acid from this compound and 2,5-dimethylphenylboronic acid.[5]

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (B84403) (K₃PO₄) (2.5 equiv).[5]

-

Catalyst Addition: A pre-mixed solution of palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv) and a suitable phosphine (B1218219) ligand like RuPhos (0.04 equiv) in anhydrous toluene (B28343) is added to the reaction flask.[5]

-

Solvent and Degassing: Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the this compound.[5] Degas the mixture by bubbling argon through it for 15-20 minutes.[5]

-

Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours.[5] Reaction progress can be monitored by TLC or LC-MS.[5]

-

Work-up: After cooling, acidify the mixture to a pH of 2-3 with 1 M HCl.[5]

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.[5]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Ullmann Condensation Reactions

The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds. It is particularly useful for coupling aryl halides with alcohols, amines, and thiols. The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline (B41778) with an aryl halide.[6]

Experimental Protocol 3: Ullmann Condensation (Goldberg Reaction)

This protocol describes a representative Goldberg reaction between a 2-halobenzoic acid and an amine.

Methodology:

-

Reaction Setup: A mixture of the 2-chlorobenzoic acid derivative (0.04 mol), the amine (e.g., 2-aminothiazole, 0.04 mol), and potassium carbonate (0.08 mol) is prepared in a suitable high-boiling polar solvent such as DMF.[6][7]

-

Catalyst Addition: A catalytic amount of a copper source, such as copper(I) iodide, is added.[6]

-

Reaction: The mixture is heated under reflux for several hours.[7] In some modern variations, ultrasonic irradiation can be used to accelerate the reaction and improve yields.[7]

-

Work-up: After completion, the reaction mixture is poured into cold water to precipitate the product.[7]

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as acetone-water.[7]

Role in Medicinal Chemistry and Drug Discovery

Benzoic acid and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer properties.[8] this compound serves as a key starting material for creating libraries of compounds for drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid group can be converted to esters, amides, or other functional groups.[9] This dual reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a chemical of significant industrial and academic importance. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for organic chemists. The detailed protocols for its synthesis and application in key transformations like Suzuki and Ullmann couplings highlight its utility. For researchers in drug development, this compound provides a robust platform for the synthesis of novel molecular entities with therapeutic potential, underscoring its continued relevance in the field.

References

- 1. This compound | 88-65-3 [chemicalbook.com]

- 2. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. benchchem.com [benchchem.com]

The Solubility of 2-Bromobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for a wide range of applications, including synthetic chemistry, purification processes, formulation development, and drug delivery systems. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows to aid in experimental design and interpretation.

Core Solubility Data

| Solvent | Chemical Formula | Solvent Type | Reported Solubility |

| 95% Ethanol (B145695) | C₂H₅OH | Polar Protic | 100 mg/mL |

| Methanol | CH₃OH | Polar Protic | 50 mg/mL |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (5%) |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Slightly Soluble |

| Alcohol (general) | R-OH | Polar Protic | Slightly Soluble |

| Benzene | C₆H₆ | Nonpolar | Reported to be a suitable solvent for crystallization. |

| Water | H₂O | Polar Protic | Slightly soluble in hot water. |

Note on Data Interpretation: The provided data offers a foundational understanding of this compound's solubility. The compound exhibits good solubility in lower alcohols like ethanol and methanol, which is expected due to the hydrogen bonding potential of the carboxylic acid group with the hydroxyl group of the alcohols. Its solubility is limited in less polar solvents like diethyl ether and water, highlighting the influence of the nonpolar bromophenyl group. For precise process design and modeling, it is highly recommended to determine solubility experimentally under the specific conditions of temperature and solvent purity relevant to the intended application.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure. The shake-flask method, followed by gravimetric or spectroscopic analysis, is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (±0.1 mg or better)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.). Agitate the mixtures for a sufficient period to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours, and the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to sediment. For fine particles, centrifugation at the experimental temperature is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Analysis: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Analysis: Weigh the flask containing the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). Once the solvent is completely removed, reweigh the flask to determine the mass of the dissolved this compound.

-

Spectroscopic/Chromatographic Analysis: Accurately dilute the filtered solution with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-established calibration curve on a suitable analytical instrument like a UV-Vis spectrophotometer or HPLC.

-

3. Data Calculation:

-

From Gravimetric Analysis:

-

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) × 100

-

-

From Instrumental Analysis:

-

Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., mol/L, g/L, mole fraction).

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocol and the relationship between key parameters in solubility studies.

Technical Guide: Physicochemical and Spectroscopic Analysis of 2-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of 2-bromobenzoic acid. The information detailed herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a logical workflow for analysis.

Physicochemical Properties

This compound is a beige crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂ | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Melting Point | 147-150 °C | [2][3][4] |

| Alternate Melting Point Ranges | 146-151 °C | [5] |

| Solubility | Soluble in 95% ethanol (B145695) (100 mg/mL) | [2] |

| Appearance | Beige crystalline solid | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following sections provide detailed nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

The ¹H NMR spectrum of this compound exhibits distinct signals for the carboxylic acid proton and the aromatic protons. The aromatic region, typically between δ 7-8 ppm, shows multiple signals due to the protons on the benzene (B151609) ring.[7] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift, often around δ 12 ppm, due to hydrogen bonding.[7]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12 | Singlet (broad) | -COOH |

| 7-8 | Multiplet | Aromatic Protons (C₆H₄) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration used.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | C=O (Carboxylic Acid) |

| Data not explicitly available in search results | C-Br |

| Data not explicitly available in in search results | Aromatic Carbons |

Note: The exact chemical shifts for the carbon atoms were not detailed in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group and the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment |

| Broad band, specific range not available | O-H stretch (Carboxylic Acid) |

| Specific value not available | C=O stretch (Carboxylic Acid) |

| Specific values not available | C=C stretch (Aromatic Ring) |

| Specific values not available | C-Br stretch |

Note: Specific peak positions were not available in the search results. The data is based on typical ranges for the assigned functional groups.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

For ¹³C NMR, a higher concentration (50-100 mg) is generally required.

-

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectra using appropriate pulse sequences and acquisition parameters.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of a solid sample of this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of air should be run first.

Analytical Workflow

The following diagram illustrates a logical workflow for the physicochemical and spectroscopic analysis of this compound.

Safety Precautions

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Ortho Effect and the Acidity of 2-Bromobenzoic Acid

The acidity of substituted benzoic acids is a cornerstone of physical organic chemistry, with profound implications for drug design and development. A molecule's acid dissociation constant (pKa) influences its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides a detailed examination of the "ortho effect," a unique phenomenon that significantly enhances the acidity of 2-substituted benzoic acids, with a specific focus on this compound.

Fundamental Principles of Acidity in Substituted Benzoic Acids

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate (B1203000) anion, which is formed upon deprotonation of the carboxylic acid group.[1] The stability of this anion is governed by the interplay of two primary electronic effects exerted by substituents on the benzene (B151609) ring:

-

Inductive Effect (-I): This effect operates through the sigma (σ) bonds and is distance-dependent. Electronegative substituents, such as bromine, pull electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion. This stabilization increases the acidity of the parent molecule (resulting in a lower pKa). The effect is strongest at the ortho position and diminishes at the meta and para positions.[2]

-

Resonance Effect (+R or +M): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Substituents with lone pairs of electrons, like bromine, can donate electron density to the ring. This increases the electron density on the ring, which in turn destabilizes the negatively charged carboxylate anion, thereby decreasing acidity (resulting in a higher pKa).[2]

The Ortho Effect: A Unique Steric and Electronic Interaction

In most cases, substituents at the ortho position increase the acidity of benzoic acid, regardless of whether they are electron-donating or electron-withdrawing.[3] This phenomenon is known as the ortho effect . It is generally understood to be a combination of steric and electronic factors.[3][4]

In the case of this compound, the bulky bromine atom is positioned adjacent to the carboxylic acid group. This proximity leads to significant steric hindrance, forcing the -COOH group to twist out of the plane of the benzene ring.[4][5][6] This rotation has a critical consequence known as Steric Inhibition of Resonance (SIR) . By disrupting the planarity required for effective orbital overlap, the SIR effect minimizes the resonance interaction between the carboxylic acid group and the aromatic ring.[4][6]

The primary consequence of SIR is that the acid-weakening resonance effect (+R) of the bromine substituent is suppressed. The dominant electronic influence becomes the acid-strengthening inductive effect (-I) of the highly electronegative bromine atom. This powerful inductive pull, combined with the inhibition of the opposing resonance effect, leads to significant stabilization of the resulting carboxylate anion and a marked increase in the acidity of this compound.[5]

Quantitative Data Presentation: Acidity of Bromobenzoic Acid Isomers

The impact of the ortho effect is clearly demonstrated by comparing the pKa values of benzoic acid and its bromo-substituted isomers. A lower pKa value signifies a stronger acid.

| Compound | Substituent Position | pKa (in water at 25°C) |

| Benzoic Acid | Unsubstituted | 4.20[1][3] |

| This compound | ortho | 2.84 [2][5] |

| 3-Bromobenzoic Acid | meta | 3.86[1][2][5] |

| 4-Bromobenzoic Acid | para | 3.97[1][2] |

From this data, the order of acidity is definitively: This compound > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid .[2] This highlights the exceptional acid-strengthening nature of the ortho effect in this compound.

Caption: Logical flow of the ortho effect in this compound.

Experimental Protocols: Determination of pKa

The pKa values of weak acids like the bromobenzoic acids are commonly determined through potentiometric titration.[2][7]

Protocol: pKa Determination by Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh a sample of the bromobenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or ethanol (B145695) to ensure solubility.[7] Record the precise concentration.

-

Titrant Preparation: Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration.

-

Apparatus Setup:

-

Place the analyte solution in a beaker equipped with a magnetic stirrer.

-

Immerse a calibrated combination pH electrode into the solution.[8]

-

Connect the pH electrode to a pH meter capable of providing stable readings.

-

Use a calibrated burette to dispense the NaOH titrant.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[7]

-

Continue this process well past the equivalence point, which is observed as a sharp increase in pH.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of titrant required to reach the equivalence point (the midpoint of the steep inflection).

-

The pKa is equal to the pH of the solution at the half-equivalence point (the pH at which half of the volume of NaOH needed to reach the equivalence point has been added).[2] This can be read directly from the graph or calculated.

-

Alternatively, the first or second derivative of the titration curve can be plotted to determine the equivalence point with higher precision.[7]

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

The enhanced acidity of this compound is a classic illustration of the ortho effect. The steric strain imposed by the ortho-bromine substituent forces the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance effectively nullifies the acid-weakening +R effect of bromine, leaving the powerful, distance-dependent -I effect to dominate. The result is a more stable carboxylate anion and a significant increase in acidity, making this compound a considerably stronger acid than benzoic acid and its meta and para isomers. A thorough understanding of such substituent effects is critical for professionals in medicinal chemistry and drug development for the rational design of molecules with desired physicochemical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]

- 7. asianpubs.org [asianpubs.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromobenzoic Acid: A Versatile Scaffold for Heterocycle Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic synthesis of diverse heterocyclic libraries is therefore a cornerstone of modern drug discovery. Among the myriad of starting materials, 2-bromobenzoic acid has emerged as a particularly valuable and versatile building block. Its ortho-bromo and carboxylic acid functionalities provide two reactive handles that can be selectively manipulated to construct a wide array of fused and substituted heterocyclic systems. This guide provides a comprehensive overview of the utility of this compound in heterocycle synthesis, with a focus on key reaction classes, detailed experimental protocols, and mechanistic insights.

Core Synthetic Strategies

The transformation of this compound into complex heterocyclic architectures primarily relies on two powerful catalytic methodologies: copper-catalyzed Ullmann-type couplings and palladium-catalyzed cross-coupling and cyclization reactions. These approaches allow for the efficient formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are fundamental to the assembly of most heterocyclic rings.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of C-N, C-O, and C-S bonds.[1] In the context of this compound, this reaction is instrumental in the synthesis of precursors for acridones, xanthones, thioxanthones, and phenothiazines. The reaction typically involves the coupling of this compound with an appropriate amine, phenol (B47542), or thiol in the presence of a copper catalyst and a base at elevated temperatures.[2]

A primary application of the Ullmann condensation with this compound is the synthesis of N-aryl anthranilic acids, which are key intermediates in the production of acridones. Acridone (B373769) scaffolds are present in numerous biologically active compounds. The synthesis proceeds via a two-step sequence: an initial copper-catalyzed N-arylation followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid [3]

-

Reactants: this compound (1.0 equiv), aniline (B41778) (1.05 equiv), potassium carbonate (K₂CO₃, 1.0 equiv).

-

Catalyst: Copper (Cu) powder (9 mol%) and copper(I) oxide (Cu₂O, 4 mol%).

-

Solvent: 2-ethoxyethanol (B86334).

-

Procedure: A mixture of this compound, aniline, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol is heated to 130 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into water and filtered. The filtrate is then acidified with hydrochloric acid to precipitate the N-phenylanthranilic acid product. The crude product can be purified by recrystallization.

Experimental Protocol: Cyclization to Acridone [4]

-

Reactant: N-phenylanthranilic acid.

-

Reagent: Concentrated sulfuric acid.

-

Procedure: N-phenylanthranilic acid is dissolved in concentrated sulfuric acid and heated on a steam bath for 4 hours. The hot solution is then carefully poured into boiling water, causing the acridone product to precipitate. The precipitate is collected by filtration, washed with hot water, and then boiled with a sodium carbonate solution to remove any unreacted starting material. The purified acridone is collected by filtration, washed with hot water, and dried.

Quantitative Data for the Synthesis of N-Aryl Anthranilic Acid Derivatives [3]

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | N-Phenylanthranilic acid | 95 |

| 2 | 4-Methylaniline | N-(4-Methylphenyl)anthranilic acid | 92 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)anthranilic acid | 96 |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)anthranilic acid | 88 |

| 5 | 1-Naphthylamine | N-(1-Naphthyl)anthranilic acid | 91 |

Reaction conditions: this compound (1.0 equiv), aniline derivative (1.05 equiv), K₂CO₃ (1.0 equiv), Cu (9 mol%), Cu₂O (4 mol%), 2-ethoxyethanol, 130 °C, 24 h.

The Ullmann condensation can also be employed to synthesize 2-phenoxybenzoic acids through the coupling of this compound with phenols. These intermediates can then be cyclized to form xanthones, another important class of bioactive heterocyclic compounds.[5]

Experimental Protocol: Synthesis of 2-Phenoxybenzoic Acid

-

Reactants: this compound (1.0 equiv), phenol (1.2 equiv), potassium carbonate (2.0 equiv).

-

Catalyst: Copper(I) iodide (CuI, 10 mol%).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: A mixture of this compound, phenol, potassium carbonate, and copper(I) iodide in DMF is heated at 120-140 °C for 12-24 hours. After completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the 2-phenoxybenzoic acid. The product is then collected by filtration and can be purified by recrystallization.

Experimental Protocol: Cyclization to Xanthone (B1684191) [5]

-

Reactant: 2-Phenoxybenzoic acid.

-

Reagent: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Procedure: 2-Phenoxybenzoic acid is heated with an excess of polyphosphoric acid or Eaton's reagent at 100-150 °C for several hours. The reaction mixture is then cooled and poured onto ice, leading to the precipitation of xanthone. The solid is collected, washed with water and a sodium bicarbonate solution, and then purified.

Analogous to xanthone synthesis, thioxanthones can be prepared from this compound by first coupling it with a thiophenol via an Ullmann condensation to yield a 2-(phenylthio)benzoic acid, followed by intramolecular cyclization.[6][7]

Experimental Protocol: Synthesis of 2-(Phenylthio)benzoic Acid [6]

-

Reactants: this compound (1.0 equiv), thiophenol (1.0 equiv), potassium carbonate (1.0 equiv).

-

Catalyst: Copper (Cu) powder (9 mol%) and copper(I) oxide (Cu₂O, 4.5 mol%).

-

Solvent: 2-Ethoxyethanol.

-

Procedure: A mixture of this compound, thiophenol, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol is heated at 130 °C for 4-6 hours. The workup procedure is similar to that for N-aryl anthranilic acids.

Quantitative Data for the Synthesis of 2-(Arylthio)benzoic Acids [6]

| Entry | Thiol | Product | Yield (%) |

| 1 | Thiophenol | 2-(Phenylthio)benzoic acid | 94 |

| 2 | 4-Methylthiophenol | 2-((4-Methylphenyl)thio)benzoic acid | 91 |

| 3 | 4-Methoxythiophenol | 2-((4-Methoxyphenyl)thio)benzoic acid | 93 |

| 4 | 4-Chlorothiophenol | 2-((4-Chlorophenyl)thio)benzoic acid | 89 |

Reaction conditions: this compound (1.0 equiv), thiol (1.0 equiv), K₂CO₃ (1.0 equiv), Cu (9 mol%), Cu₂O (4.5 mol%), 2-ethoxyethanol, 130 °C, 4-6 h.

Phenothiazines, a class of compounds with significant applications in psychopharmacology, can be synthesized starting from this compound. The key step is the Ullmann condensation with a 2-aminothiophenol (B119425) derivative.

Experimental Protocol: Synthesis of a Phenothiazine (B1677639) Precursor

-

Reactants: this compound (1.0 equiv), 2-aminothiophenol (1.1 equiv), potassium carbonate (2.0 equiv).

-

Catalyst: Copper(I) iodide (CuI, 10 mol%).

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: The reactants and catalyst are heated in DMSO at 120-150 °C for 12-24 hours. After cooling, the mixture is poured into water, and the precipitated product, 2-((2-aminophenyl)thio)benzoic acid, is collected by filtration. This intermediate can then be cyclized under various conditions, often involving strong acids or dehydrating agents, to form the phenothiazine ring system.

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful and versatile alternative to copper-mediated reactions for heterocycle synthesis. These methods often proceed under milder conditions and exhibit broader functional group tolerance. Key palladium-catalyzed transformations starting from this compound include Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and various cascade cyclization reactions involving C-H activation.

Quinazolinones are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities. A highly efficient route to these compounds involves a palladium-catalyzed coupling of an amidine with this compound, followed by an intramolecular condensation. Alternatively, a one-pot synthesis can be achieved.[8]

Experimental Protocol: One-Pot Synthesis of 2-Phenylquinazolin-4(3H)-one [8]

-

Reactants: this compound (1.0 equiv), benzamidine (B55565) hydrochloride (1.2 equiv), an aldehyde (e.g., benzaldehyde, 1.2 equiv).

-

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%).

-

Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%).

-

Base: Potassium phosphate (B84403) (K₃PO₄, 2.5 equiv).

-

Solvent: tert-Amyl alcohol.

-

Procedure: A mixture of this compound, benzamidine hydrochloride, palladium(II) acetate, RuPhos, and potassium phosphate in tert-amyl alcohol is heated at 110 °C. After the initial coupling is complete (monitored by TLC or GC-MS), the aldehyde and an oxidizing agent (e.g., DDQ) are added, and the reaction is continued until the quinazolinone is formed. The product is then isolated and purified by chromatography.

Quantitative Data for the Palladium-Catalyzed Synthesis of Quinazolinones [9]

| Entry | 2-Halobenzoic Acid | Amidine (R) | Product | Yield (%) |

| 1 | 2-Iodobenzoic acid | Methyl | 2-Methylquinazolin-4(3H)-one | 90 |

| 2 | This compound | Methyl | 2-Methylquinazolin-4(3H)-one | 57 |

| 3 | 2-Iodobenzoic acid | Phenyl | 2-Phenylquinazolin-4(3H)-one | 99 |

| 4 | This compound | Phenyl | 2-Phenylquinazolin-4(3H)-one | 68 |

| 5 | 2-Iodo-4-methylbenzoic acid | Cyclopropyl | 2-Cyclopropyl-7-methylquinazolin-4(3H)-one | 72 |

| 6 | 2-Bromo-4-methylbenzoic acid | Cyclopropyl | 2-Cyclopropyl-7-methylquinazolin-4(3H)-one | 51 |

Reaction conditions: 2-halobenzoic acid (1.0 equiv), amidine hydrochloride (1.5 equiv), CS@CuI catalyst, Na₂CO₃ (2.5 equiv), i-PrOH:H₂O (9:1), 90 °C, 12 h. (Note: This table uses a chitosan-supported copper catalyst, but illustrates the general reactivity trends).

A particularly powerful application of palladium catalysis is in cascade reactions that involve intramolecular C-H activation.[10] In these processes, an initial coupling reaction at the bromine position of this compound introduces a tethered group, which is then directed to cyclize onto an adjacent C-H bond, forming a new heterocyclic ring in a single operation.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and the design of new synthetic routes.

Ullmann Condensation: C-N Coupling Mechanism

The mechanism of the copper-catalyzed Ullmann condensation for C-N bond formation is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates.[1]

Caption: Catalytic cycle of the Ullmann C-N coupling reaction.

Palladium-Catalyzed C-H Activation/Cyclization

Palladium-catalyzed C-H activation and cyclization reactions typically proceed through a sequence of oxidative addition, migratory insertion or carbopalladation, C-H activation, and reductive elimination.

Caption: General workflow for Pd-catalyzed C-H activation and cyclization.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic application of copper- and palladium-catalyzed methodologies allows for the efficient construction of medicinally relevant scaffolds such as acridones, xanthones, thioxanthones, phenothiazines, and quinazolinones. The detailed experimental protocols and mechanistic understanding provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to fully exploit the synthetic potential of this readily available starting material. The continued development of novel catalytic systems and reaction pathways will undoubtedly further expand the utility of this compound in the creation of novel molecular entities with significant biological and material science applications.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigarra.up.pt [sigarra.up.pt]

- 6. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial 2-Bromobenzoic Acid: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity standards, and analytical methodologies for 2-bromobenzoic acid. Intended for professionals in research and drug development, this document outlines the key considerations for sourcing this important chemical intermediate, along with detailed protocols for its quality assessment.

Commercial Sources and Purity of this compound

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs. The purity of commercially available this compound typically ranges from 97% to over 99.8%.[1][2][3][4] The selection of a suitable grade depends on the specific application, with higher purity grades being essential for applications such as pharmaceutical synthesis to avoid the introduction of unwanted impurities that could affect the efficacy or safety of the final product.[3]

Below is a summary of representative commercial suppliers and the typical purity grades they offer. Prices are subject to change and depend on the quantity purchased.

| Supplier | Stated Purity | Form |

| Thermo Scientific Chemicals | ≥97.5 to ≤102.5% (Aqueous acid-base Titration), ≥97.5% (Silylated GC) | Powder |

| GTI Laboratory Supplies | 99.8% (Certified for synthesis) | White crystalline powder |

| Apollo Scientific | 97% | Crystalline |

| Sigma-Aldrich | 97% | Powder |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | White to light yellow powder to crystal |

| Simson Pharma Limited | High Purity (Certificate of Analysis provided) | Not specified |

| LookChem Suppliers (e.g., SynQuest, Matrix) | 95% to 99% | Not specified |

| IndiaMART Suppliers (various) | Laboratory Grade (Purity varies) | Powder |

Synthesis Routes and Potential Impurities

The purity of this compound is intrinsically linked to its method of synthesis. Two primary routes are commonly employed for its industrial production: the Sandmeyer reaction of anthranilic acid and the oxidation of 2-bromotoluene (B146081). Each method can introduce specific impurities into the final product.

Sandmeyer Reaction from Anthranilic Acid

This classic method involves the diazotization of anthranilic acid followed by a copper-catalyzed bromide substitution.

Potential Impurities:

-

Unreacted Anthranilic Acid: Incomplete diazotization or substitution can lead to the presence of the starting material.

-

Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can result in the formation of biphenyl (B1667301) species.

-

Phenolic Byproducts: Hydroxylation of the diazonium salt intermediate can occur as a side reaction, leading to the formation of salicylic (B10762653) acid.

-

Other Isomeric Bromobenzoic Acids: While the starting material dictates the primary product, trace amounts of other isomers may be present depending on the purity of the initial anthranilic acid.

Oxidation of 2-Bromotoluene

This route involves the oxidation of the methyl group of 2-bromotoluene to a carboxylic acid.

Potential Impurities:

-

Unreacted 2-Bromotoluene: Incomplete oxidation will result in the presence of the starting material.

-

Over-oxidation and Degradation Products: Harsh oxidation conditions can lead to the formation of other oxygenated or degradation products.

-

Isomeric Bromobenzoic Acids: The purity of the starting 2-bromotoluene is crucial, as any isomeric bromotoluenes will be oxidized to their corresponding bromobenzoic acid isomers.

-

Poly-brominated Species: The presence of di-bromotoluenes in the starting material will lead to the formation of di-bromobenzoic acids.

A common purification method for crude this compound is recrystallization from solvents such as benzene, methanol, or water.[1]

Metabolic Pathway of this compound

In toxicological and drug metabolism studies, understanding the metabolic fate of a compound is crucial. Studies in rats have shown that this compound is metabolized, with the major metabolite being its glycine (B1666218) conjugate.[5] This metabolic pathway is a common detoxification route for xenobiotic carboxylic acids.

Metabolism of this compound to its Glycine Conjugate.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are two powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a structurally related compound and is suitable for the analysis of this compound and its potential impurities.

Instrumentation and Equipment:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase HPLC column.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Reagents and Solutions:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or formic acid (for mobile phase acidification).[2]

-

This compound reference standard.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 70% A / 30% B, hold for 2 minLinear gradient to 20% A / 80% B over 10 minHold at 20% A / 80% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. Impurities can be identified by their retention times relative to the main peak and quantified based on their peak areas, assuming a similar response factor to this compound or by using reference standards for known impurities if available.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

Instrumentation and Equipment:

-

NMR spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

-

Analytical balance.

-

Vials and micropipettes.

Reagents and Solutions:

-

Deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

-

Accurately weigh approximately 10 mg of the internal standard into the same vial.

-